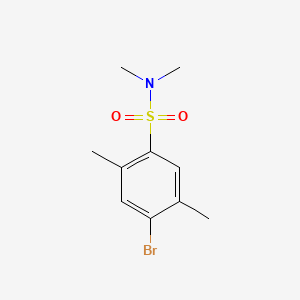
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F
説明
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F, commonly known as rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has shown promising results in the treatment of cancer. Rucaparib has been approved by the FDA for the treatment of advanced ovarian cancer and has shown potential in other cancer types as well.
科学的研究の応用
Carbon nanotubes (CNTs), with their remarkable electrical, mechanical, and thermal properties, stand at the forefront of nanotechnology research. They are essentially cylindrical carbon molecules with properties that make them potentially useful in a wide array of applications, from electronics to materials science. This exploration delves into the multifaceted research applications of CNTs, steering clear of their usage in drug delivery, dosage considerations, and side effects.
CNTs in Toxicity and Environmental Health Risks
The potential occupational and environmental health risks associated with carbon nanotubes have been a significant area of study. Research highlights the concern that CNTs, if inhaled as particulate matter, could pose health hazards, including inflammation, fibrosis, and granulomas in the lungs. This extensive review underlines the necessity for comprehensive safety evaluations in contexts where CNT exposure might occur, particularly in industrial settings (Lam et al., 2006).
CNTs in Cancer Research
The carcinogenic potential of CNTs, especially in the formation of lung cancer stem-like cells, has been investigated. Studies show that prolonged exposure to single-walled CNTs can induce lung CSCs, suggesting a mechanism for CNT-driven tumorigenesis. This research not only warns of the risks associated with CNTs but also opens avenues for understanding cancer stem cell biology (Luanpitpong et al., 2014).
CNTs in Material Science and Engineering
The synthesis and application of CNTs in material science have seen considerable development. Reviews on carbon nanotube growth by plasma-enhanced chemical vapor deposition (PECVD) discuss the versatility of CNTs in creating advanced materials with superior mechanical, electrical, and chemical properties. This synthesis method points towards the broader applicability of CNTs in various industrial applications, highlighting their significance in the advancement of nanotechnology and materials science (Meyyappan et al., 2003).
CNTs in Biomedical Applications
The unique properties of CNTs have made them candidates for numerous biomedical applications, including drug delivery, gene therapy, and tissue engineering. The research underscores the impact of CNTs' size, surface charge, and chemical modification on their reactivity and biocompatibility, highlighting their potential in medicine while also pointing out the challenges related to their toxicity (Eatemadi et al., 2014).
Environmental and Sustainability Perspectives on CNTs
Studies on the environmental impact and sustainability of CNTs emphasize the need for understanding their role in ecological systems. The review on critical natural capital suggests integrating socio-cultural values in assessing the environmental significance of CNTs, advocating for a balanced approach towards their use and the conservation of natural resources (Chiesura & Groot, 2003).
特性
IUPAC Name |
2-chloro-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-15-6-5(14-7(15)9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOXBERPTULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cn1c(Cl)nc2cc(cnc12)C(F)(F)F | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)


![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)
![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)

![[(3As,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2411570.png)

![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)